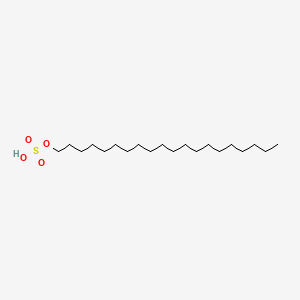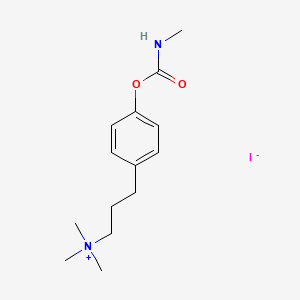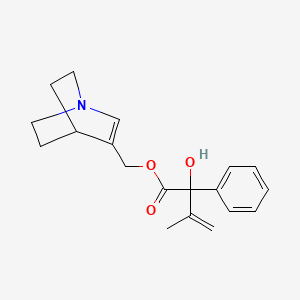
1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- is an organic compound with the molecular formula C12H19N . This compound is characterized by a cyclohexene ring substituted with an acetonitrile group and a tert-butyl group. It is a versatile compound used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with acetonitrile in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- often involves large-scale reactors and continuous flow processes. These methods ensure high yields and purity of the compound, making it suitable for various applications in the chemical industry .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The cyclohexene ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
- Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-
- Cyclohexene, 4-(1,1-dimethylethyl)-
- Cyclohexene, 4-[(1E)-1,5-dimethyl-1,4-hexadien-1-yl]-1-methyl-
Uniqueness: 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- is unique due to the presence of both a nitrile group and a tert-butyl group on the cyclohexene ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
67674-39-9 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-(4-tert-butylcyclohexen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H19N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4,11H,5-8H2,1-3H3 |
InChI Key |
VULUGUUMOZAEKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



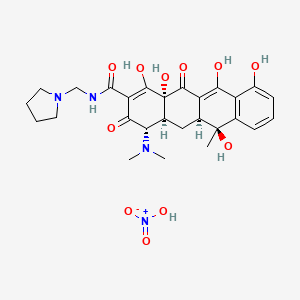
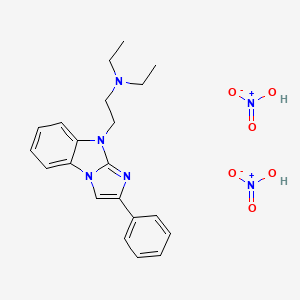
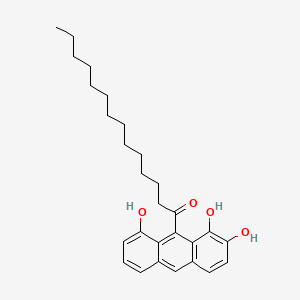
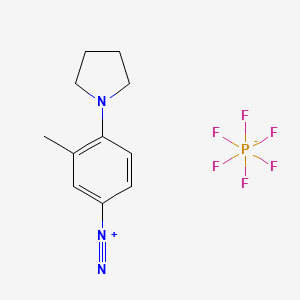

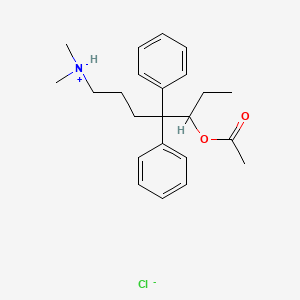
![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)
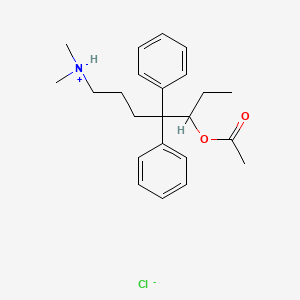
![[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate](/img/structure/B13778764.png)
